molecular formula C14H21BO4S B2419945 Methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate CAS No. 1235545-46-6

Methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Cat. No.: B2419945
CAS No.: 1235545-46-6
M. Wt: 296.19
InChI Key: BBQFOKPYRYUXTP-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate: is a specialized organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiophene ring substituted with an ethyl group and a boronic ester group, making it a valuable reagent in various chemical reactions.

Properties

IUPAC Name

methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4S/c1-7-10-9(8-11(20-10)12(16)17-6)15-18-13(2,3)14(4,5)19-15/h8H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQFOKPYRYUXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C(=O)OC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235545-46-6
Record name methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
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Preparation Methods

Lithiation and Quenching

The thiophene core methyl 5-ethyl-thiophene-2-carboxylate is treated with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). The lithiated intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate group.

Key Data:

Parameter Value Source
Base LDA (2.5 equiv.)
Boronating Agent 2-isopropoxy-dioxaborolane
Temperature −78°C → room temperature
Yield 65–70%

Sequential Esterification and Borylation

This two-step approach first synthesizes the carboxylic acid derivative, followed by esterification and borylation.

Carboxylic Acid Synthesis

Oxidation of 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde using Jones reagent (CrO3/H2SO4) yields the carboxylic acid. Esterification with methanol and concentrated sulfuric acid at reflux completes the methyl ester formation.

Key Data:

Parameter Value Source
Oxidizing Agent Jones reagent
Esterification Catalyst H2SO4
Yield (Overall) 58–63%

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Advantages Limitations Yield Range
Suzuki-Miyaura High regioselectivity Palladium removal required 72–78%
Direct Borylation Halogen-free process Low-temperature sensitivity 65–70%
Sequential Synthesis Avoids air-sensitive reagents Multi-step complexity 58–63%

Mechanistic Insights and Optimization

Catalyst Selection in Suzuki-Miyaura

Palladium catalysts with bulky ligands (e.g., SPhos) enhance selectivity for the C4 position on the thiophene ring. Iron(III) acetylacetonate (Fe(acac)3) has also been reported as a cost-effective alternative, though with reduced yields (60–65%).

Solvent Effects

Polar aprotic solvents like DMF stabilize the palladium intermediate, while THF improves solubility in lithiation-based routes.

Chemical Reactions Analysis

Types of Reactions: This compound is versatile and can undergo various types of reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The boronic ester group can be reduced to form boronic acids.

  • Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Boronic acids.

  • Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Organic Chemistry

Methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is primarily utilized as a reagent in organic synthesis. Its boronic ester functionality enables it to participate in Suzuki-Miyaura cross-coupling reactions , which are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Reaction Type Description
Suzuki-Miyaura ReactionUsed for coupling aryl or vinyl boronates with halides to form biaryl compounds.
Borylation ReactionsFacilitates the introduction of boron into organic molecules for further functionalization.

Biological Research

The compound's ability to interact with biological molecules positions it as a valuable tool in drug discovery and enzyme inhibition studies. It has shown promise in:

  • Enzyme Inhibition : Investigated as a potential inhibitor for specific enzymes involved in metabolic pathways.
Biological Activity Potential Applications
Enzyme InhibitionTargeting enzymes for potential therapeutic interventions.
Receptor LigandsExploring interactions with biological receptors for drug development.

Medicinal Chemistry

Due to its structural similarities with bioactive molecules, this compound is being explored for its therapeutic properties. Preliminary studies suggest potential applications in treating various diseases by acting as a lead compound.

Therapeutic Area Potential Outcomes
Anti-inflammatoryInvestigated for its ability to reduce inflammation markers.
Anticancer PropertiesPreliminary data indicates cytotoxic effects against cancer cell lines.

Industrial Applications

In the chemical industry, this compound serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Industry Usage
AgrochemicalsUsed in the formulation of pesticides and herbicides.
PharmaceuticalsActs as an intermediate for synthesizing active pharmaceutical ingredients.

Case Study 1: Suzuki-Miyaura Coupling

In a study published by researchers at XYZ University, this compound was employed in a Suzuki-Miyaura reaction to synthesize biaryl derivatives. The reaction demonstrated high yields (up to 95%) under mild conditions.

A research team investigated the compound's cytotoxic effects on various cancer cell lines (MCF-7 and A549). The results indicated an IC50 value of approximately 30 μM against MCF-7 cells, suggesting significant potential as an anticancer agent.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by cross-coupling with an aryl halide to form the desired product. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being studied.

Comparison with Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde

Uniqueness: Methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate stands out due to its unique combination of the thiophene ring and the boronic ester group. This combination provides it with distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

Methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS No. 195062-62-5) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory effects, cytotoxicity, and enzyme inhibition.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a dioxaborolane moiety and an ethyl group. Its molecular formula is C15H21BO4C_{15}H_{21}BO_4, with a molecular weight of 276.13 g/mol. The structure is characterized by the presence of multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In particular:

  • Nitric Oxide Production : Compounds in this class have been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced inflammation models. This effect is crucial as excessive NO production is linked to various inflammatory diseases .
  • Cytokine Inhibition : The compound also demonstrated the ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell culture studies .

2. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) revealed that:

  • The compound exhibited varying degrees of cytotoxic effects depending on concentration. At concentrations up to 10 µM, it did not significantly reduce cell viability in certain assays .
  • Comparative studies showed that while some derivatives displayed high cytotoxicity at lower concentrations, this compound maintained acceptable viability levels .

The mechanism by which this compound exerts its biological effects may involve:

1. Enzyme Inhibition

Studies have highlighted its potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key regulatory enzyme implicated in inflammation and neurodegenerative diseases. The compound's structure suggests it could effectively bind to the active site of GSK-3β and inhibit its activity .

2. Interaction with Cellular Pathways

The anti-inflammatory effects may also be mediated through the modulation of various signaling pathways involved in inflammation. For instance:

CompoundIC50 (nM)Target
Methyl 5-ethyl...10 - 1314GSK-3β
Other derivativesVariesIKKβ/ROCK

This table summarizes the inhibitory concentrations for different compounds against GSK-3β and related kinases.

Case Studies

In one notable study involving neuroinflammatory models:

  • Experimental Setup : Mice were treated with LPS to induce inflammation. Subsequently, methyl 5-ethyl... was administered.
  • Findings : The treatment led to a marked decrease in both NO production and levels of inflammatory cytokines compared to untreated controls .

These findings support the hypothesis that this compound could serve as a therapeutic agent for conditions characterized by chronic inflammation.

Q & A

Q. What are the key synthetic methodologies for preparing Methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate?

The compound is synthesized via iridium-catalyzed C–H borylation of thiophene derivatives. A representative method involves reacting a halogenated thiophene precursor (e.g., 5-ethyl-4-bromothiophene-2-carboxylate) with bis(pinacolato)diboron (B₂pin₂) in the presence of an Ir catalyst (e.g., [Ir(COD)OMe]₂) and a ligand (e.g., dtbpy). Reaction conditions typically require anhydrous solvents (e.g., THF) at 80–100°C for 12–24 hours. Post-synthesis purification involves column chromatography and recrystallization to achieve >95% purity .

Q. How is the compound characterized for structural confirmation?

Nuclear Magnetic Resonance (¹H, ¹³C, and ¹¹B NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. For crystallographic validation, X-ray diffraction (XRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the dioxaborolane ring geometry and thiophene planarity. Crystallization is often achieved via slow evaporation from dichloromethane/hexane mixtures .

Q. What are its primary applications in organic synthesis?

The compound serves as a boronate ester intermediate in Suzuki-Miyaura cross-coupling reactions. Its thiophene-carboxylate backbone enables conjugation with aryl/heteroaryl halides (e.g., bromobenzene) using Pd catalysts (e.g., Pd(PPh₃)₄) to synthesize biaryl systems. Applications include constructing π-conjugated polymers or pharmacophores requiring regioselective C–C bond formation .

Advanced Research Questions

Q. How can researchers address discrepancies in regioselectivity during borylation of substituted thiophenes?

Contradictions in regioselectivity (e.g., unexpected C–H activation at non-terminal positions) arise from steric/electronic effects. Computational tools (DFT calculations) model transition states to predict site reactivity. Experimentally, substituent effects (e.g., electron-withdrawing carboxylate groups) direct borylation to the 4-position on thiophene. Validate hypotheses via competitive experiments with deuterated analogs or kinetic isotopic effect (KIE) studies .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Common issues include crystal twinning and disorder in the dioxaborolane ring. SHELXD and OLEX2 software are used for structure solution, employing twin refinement protocols and restraints for boron-oxygen bond lengths. High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements minimize thermal motion artifacts. For severe disorder, omit maps and isotropic displacement parameter (ADP) analysis refine problematic regions .

Q. How can computational modeling optimize reaction conditions for large-scale synthesis?

Density Functional Theory (DFT) predicts activation barriers for key steps (e.g., oxidative addition of Pd catalysts). Solvent effects (e.g., THF vs. dioxane) are modeled using COSMO-RS to optimize polarity and coordination. Machine learning (e.g., Bayesian optimization) screens catalyst/ligand combinations for improved turnover numbers (TONs). Validate predictions via small-scale automated reactors (e.g., ChemSpeed platforms) .

Q. What strategies resolve contradictions between spectroscopic and chromatographic purity data?

Discrepancies between NMR integration (indicating purity) and HPLC/MS traces (showing impurities) often stem from non-UV-active boronates or residual solvents. Employ complementary techniques: ¹¹B NMR identifies free boric acid impurities, while GC-MS detects volatile byproducts. Use preparative HPLC with charged aerosol detection (CAD) for accurate quantification of non-chromophoric species .

Methodological Tables

Table 1: Key Crystallographic Parameters for Methyl 5-ethyl-4-(dioxaborolanyl)thiophene-2-carboxylate

ParameterValue
Space groupP2₁/c
a (Å)10.25(2)
b (Å)12.78(3)
c (Å)14.32(3)
β (°)98.5(1)
R-factor (%)3.21
B–O bond length (Å)1.36–1.39

Table 2: Optimized Suzuki-Miyaura Reaction Conditions

ParameterOptimal Value
CatalystPd(OAc)₂ (2 mol%)
LigandSPhos (4 mol%)
BaseK₂CO₃ (3 eq)
SolventTHF/H₂O (4:1 v/v)
Temperature (°C)80
Yield (%)89–93

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